molecular formula C17H13FN4O3S B12014038 2-(2-(((3-(4-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid

2-(2-(((3-(4-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid

Cat. No.: B12014038
M. Wt: 372.4 g/mol
InChI Key: JZHSWCOKTNEEMW-DJKKODMXSA-N
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Description

2-(2-(((3-(4-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid is a complex organic compound that features a triazole ring, a fluorophenyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((3-(4-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Phenoxyacetic Acid Moiety: This step involves the reaction of phenol with chloroacetic acid under basic conditions to form phenoxyacetic acid.

    Coupling Reactions: The final step involves coupling the triazole derivative with the phenoxyacetic acid derivative under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting the thioxo group to a thiol group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Substituted phenoxyacetic acid derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving triazole derivatives.

    Industrial Applications: The compound’s reactivity can be harnessed in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-(((3-(4-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(((3-(4-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid
  • 2-(2-(((3-(4-Methylphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid

Uniqueness

The presence of the fluorophenyl group in 2-(2-(((3-(4-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid distinguishes it from similar compounds. The fluorine atom can significantly influence the compound’s electronic properties and binding interactions, making it a unique candidate for various applications.

Properties

Molecular Formula

C17H13FN4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[2-[(E)-[3-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C17H13FN4O3S/c18-13-7-5-11(6-8-13)16-20-21-17(26)22(16)19-9-12-3-1-2-4-14(12)25-10-15(23)24/h1-9H,10H2,(H,21,26)(H,23,24)/b19-9+

InChI Key

JZHSWCOKTNEEMW-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)OCC(=O)O

Origin of Product

United States

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